3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride
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Overview
Description
3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride is a chemical compound with the molecular formula C14H14ClNO3 It is known for its unique structure, which includes a benzyl group, hydroxyl groups, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and hydroxyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or carboxylic acids, while reduction of the aldehyde group can produce primary alcohols .
Scientific Research Applications
3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-6-hydroxymethylpyridine-2-carboxaldehyde
- 3-Benzylhydroxy-6-methylpyridine-2-carboxaldehyde
- 3-Benzyl-6-hydroxy-2-pyridinecarboxaldehyde
Uniqueness
Compared to similar compounds, 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C14H14ClNO3 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
6-(hydroxymethyl)-3-phenylmethoxypyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C14H13NO3.ClH/c16-8-12-6-7-14(13(9-17)15-12)18-10-11-4-2-1-3-5-11;/h1-7,9,16H,8,10H2;1H |
InChI Key |
GBIMFTBXOHEXKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)C=O.Cl |
Origin of Product |
United States |
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